5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC18804429
Molecular Formula: C14H20BBrO4
Molecular Weight: 343.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BBrO4 |
|---|---|
| Molecular Weight | 343.02 g/mol |
| IUPAC Name | 2-[3-bromo-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)10-6-11(16)8-12(7-10)18-9-17-5/h6-8H,9H2,1-5H3 |
| Standard InChI Key | NHDMQELDMJCFDV-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCOC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[3-bromo-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its pinacol boronic ester backbone. The boronate group is stabilized by the pinacol ligand (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), while the aryl ring features bromine and methoxymethoxy groups at the 3- and 5-positions, respectively . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀BBrO₄ | |
| Molecular Weight | 343.02 g/mol | |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCOC | |
| InChI Key | NHDMQELDMJCFDV-UHFFFAOYSA-N | |
| Purity (Commercial) | ≥95% |
The methoxymethoxy group (–OCH₂OCH₃) enhances solubility in polar aprotic solvents, while the bromine atom provides a site for further functionalization via halogen-exchange reactions.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 5-bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester typically involves:
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Introduction of the Methoxymethoxy Group: Protection of a phenolic –OH group using chloromethyl methyl ether (MOMCl) under basic conditions.
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Bromination: Electrophilic aromatic bromination at the 5-position using Br₂ or N-bromosuccinimide (NBS).
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Boronation: Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) catalyzed by palladium complexes.
While detailed protocols are proprietary, the reaction sequence emphasizes regioselectivity and boron group stabilization. Commercial suppliers report yields exceeding 70% for multi-gram batches .
Scalability and Challenges
Industrial production faces challenges in controlling boronate ester hydrolysis during workup. Anhydrous conditions and low temperatures (<0°C) are critical to minimize decomposition .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides (e.g., bromoarenes) to form biaryl structures. For example:
The methoxymethoxy group improves solubility in tetrahydrofuran (THF) and dimethylformamide (DMF), facilitating homogeneous catalysis .
Functional Group Compatibility
The bromine atom remains inert under standard coupling conditions, enabling sequential functionalization. Post-coupling deprotection of the methoxymethoxy group (e.g., using HCl/MeOH) yields free phenols for further derivatization.
| Hazard Code | Risk Description | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear protective gloves/clothing |
| H319 | Causes serious eye irritation | Use eye/face protection |
| H335 | May cause respiratory irritation | Use in well-ventilated areas |
Comparison with Structural Analogs
3,5-Bis(methoxycarbonyl)phenylboronic Acid Pinacol Ester
This analog (CAS 944392-68-1) replaces bromine and methoxymethoxy groups with methoxycarbonyl (–COOMe) substituents. The electron-withdrawing carbonyl groups reduce boron’s electrophilicity, slowing transmetalation in Suzuki reactions compared to the brominated derivative .
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